molecular formula C8H6F3NO2 B1395277 3-(Trifluoromethyl)pyridine-4-acetic acid CAS No. 1227588-74-0

3-(Trifluoromethyl)pyridine-4-acetic acid

Cat. No.: B1395277
CAS No.: 1227588-74-0
M. Wt: 205.13 g/mol
InChI Key: VBFCIRDKDXVZCA-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-4-acetic acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with an acetic acid moiety at the 4-position

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)pyridine-4-acetic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The compound can act as both a substrate and an inhibitor of these enzymes, thereby influencing their activity and the overall metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor, leading to changes in the expression of genes involved in detoxification and metabolic processes . Additionally, the compound’s interaction with cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, can result in altered cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that further interact with cellular macromolecules . Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as pH, temperature, and the presence of other reactive species . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved detoxification processes . At higher doses, this compound can induce toxic effects, including oxidative stress, liver damage, and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact on cellular processes becomes significantly pronounced beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The compound can also influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism . Additionally, this compound can affect the levels of metabolites, such as reactive oxygen species and secondary messengers, thereby influencing cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in intracellular compartments . Transporters, such as organic anion-transporting polypeptides, facilitate the uptake and distribution of this compound in specific tissues . The compound’s localization and accumulation can influence its activity and the overall cellular response.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through targeting signals and post-translational modifications . In the mitochondria, this compound can influence mitochondrial respiration and energy production . In the nucleus, the compound can interact with transcription factors and chromatin, thereby affecting gene expression and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of 4-picoline, followed by oxidation and subsequent carboxylation to introduce the acetic acid group .

Industrial Production Methods

Industrial production of 3-(Trifluoromethyl)pyridine-4-acetic acid often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The process may involve continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Trifluoromethyl)pyridine-4-acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)pyridine-4-acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)6-4-12-2-1-5(6)3-7(13)14/h1-2,4H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFCIRDKDXVZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.